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This guide provides a systematic comparison of LY404039 (pomaglumetad), a selective
metabotropic glutamate receptor 2/3 (mGIuR2/3) agonist, with other antipsychotic agents. It is
based on a comprehensive review of available preclinical and clinical data. Human studies
were conducted using the prodrug pomaglumetad methionil (LY2140023), which is converted to
LY404039 in the body.[1] While showing initial promise, the development of pomaglumetad for
schizophrenia was ultimately discontinued after failing to meet primary endpoints in Phase IlI
clinical trials.[1] This review summarizes the key findings to inform future research in
glutamatergic modulation for psychiatric disorders.

Mechanism of Action

LY404039 is a potent and selective agonist for mGluR2 and mGIuR3.[1] These G-protein
coupled receptors are primarily located presynaptically, and their activation leads to the
inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cCAMP) levels.
This signaling cascade ultimately reduces the release of glutamate in key brain regions
implicated in schizophrenia.[2][3]
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Figure 1: LY404039 Signaling Pathway.
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Preclinical Efficacy

LY404039 has demonstrated antipsychotic- and anxiolytic-like effects in various animal models.

Model Species

Treatment Outcome Comparison

Amphetamine-

LY404039 (3-30 Attenuated

induced Mouse ) -
) mg/kg) hyperlocomotion
hyperlocomotion
Phencyclidine
_ LY404039 (10 Attenuated
(PCP)-induced Mouse ) -
_ mg/kg) hyperlocomotion
hyperlocomotion
Conditioned Inhibited
) LY404039 (3-10 _
avoidance Rat avoidance -
: mg/kg) .
responding responding

Fear-potentiated
Rat
startle

LY404039 (3-30 Reduced startle
Ho/kg) response

Marble burying Mouse

LY404039 (3-10 Reduced marble
mg/kg) burying

Key Preclinical Findings:

o The antipsychotic-like effects of LY404039 are primarily mediated through the activation of

MGIuR2, as the effects were absent in mGIuR2 knockout mice.

e Importantly, LY404039 did not induce sedation or motor impairment at effective doses in

these models.[4]

e LY404039 was also shown to increase dopamine and serotonin turnover in the prefrontal

cortex.[4]

Clinical Efficacy in Schizophrenia

The clinical development of LY404039 was conducted using its prodrug, pomaglumetad

methionil (LY2140023).
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Phase Il Studies

An initial Phase II, randomized, double-blind, placebo-controlled study showed promising

results.
Primary
Outcome
Treatment _ (Change from Key
Study Duration o )
Groups Baseline in Comparison
PANSS Total
Score)
Statistically o
o No statistically
significant o
) significant
Pomaglumetad improvement ) )
) o ) difference in
Phase Il (Patil et methionil, with )
] 4 weeks efficacy between
al., 2007) Olanzapine, pomaglumetad
o pomaglumetad
Placebo methionil

methionil and
compared to )

olanzapine.[1]
placebo.

However, a subsequent Phase Il dose-ranging study was inconclusive, with neither
pomaglumetad methionil nor the active control, olanzapine, separating from placebo.[1]

Phase lll Studies

The Phase Il program for pomaglumetad methionil was terminated due to a lack of efficacy.
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Primary
Outcome
Treatment ) (Change from o
Study Duration o Key Findings
Groups Baseline in
PANSS Total
Score)
Neither dose of
Pomaglumetad
o pomaglumetad
methionil (40 mg o ) )
methionil showed  Risperidone was
HBBM & 80 mg BID), o ]
) ) 6 weeks significant superior to
(NCT01086748) Risperidone (2 )
improvement placebo.[2][5]
mg BID),
compared to
Placebo
placebo.[2][5]
Aripiprazole
showed a
Pomaglumetad significantly
o ) Pomaglumetad
methionil (flexibly greater o
) ) methionil was
dosed 20-80 mg improvement in ) )
Phase 3 (Adams associated with
BID), 24 weeks PANSS total o
et al., 2014) o significantly less
Aripiprazole scores compared _ _
) weight gain than
(flexibly dosed to pomaglumetad

10-30 mg/day)

methionil (-15.58
vs -12.03, P =
0.045).[6]

aripiprazole.[6]

An exploratory analysis of pooled data suggested that pomaglumetad (40 mg BID) might be

effective in patients who were early in the course of their illness (<3 years).[7]

Safety and Tolerability

A key potential advantage of LY404039 was its non-dopaminergic mechanism, which was

hypothesized to lead to a better side effect profile compared to existing antipsychotics.
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Adverse Event

Pomaglumetad Methionil

Standard of Care
(Olanzapine, Risperidone,
Aripiprazole)

Commonly Reported

Nausea, vomiting, agitation,

dyspepsia[8]

Akathisia, weight gain,

parkinsonism]8]

Weight Gain

Significantly less weight gain
and in some cases weight loss

compared to aripiprazole.[6][9]

Associated with weight gain.[8]

Extrapyramidal Symptoms
(EPS)

Lower incidence compared to

standard of care.[8]

Higher incidence of akathisia

and parkinsonism.[8]

Serious Adverse Events

Higher incidence compared to
aripiprazole in a 24-week study
(8.2% vs 3.1%).[9]

Discontinuation due to Adverse

Events

Higher rate compared to
aripiprazole in a 24-week study
(16.2% vs 8.7%).[9]

Experimental Protocols

In Vitro Assays
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Figure 2: In Vitro Experimental Workflow.

o Radioligand Binding Assays: To determine the binding affinity of LY404039 for mGIluR2 and
MGIuR3, membranes from cells expressing these receptors were incubated with a
radiolabeled antagonist (e.g., [3H]LY341495) and varying concentrations of LY404039. The
amount of bound radioligand was measured to calculate the inhibitory constant (Ki).

e CAMP Formation Assays: To assess the functional activity of LY404039, cells expressing
MGIuR2 or mGIuR3 were stimulated with forskolin (to increase cAMP levels) in the presence
of varying concentrations of LY404039. The resulting decrease in cAMP levels was
measured to determine the half-maximal inhibitory concentration (IC50).
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In Vivo Models

e Phencyclidine (PCP)-Induced Hyperlocomotion: This is a widely used animal model of
schizophrenia. Rodents are administered PCP, an NMDA receptor antagonist, which induces
hyperlocomotion, a behavior analogous to the positive symptoms of schizophrenia. The
ability of a test compound, such as LY404039, to attenuate this hyperlocomotion is indicative
of potential antipsychotic activity.[8][10]

e Amphetamine-Induced Hyperlocomotion: Similar to the PCP model, amphetamine, a
dopamine-releasing agent, is used to induce hyperlocomotion in rodents. This model is also
used to screen for antipsychotic potential.

Conclusion

LY404039, acting as a selective mGIluR2/3 agonist, represented a novel, non-dopaminergic
approach to the treatment of schizophrenia. Preclinical studies demonstrated promising
antipsychotic- and anxiolytic-like effects without the motor side effects typical of dopamine
antagonists. Early clinical trials with its prodrug, pomaglumetad methionil, also suggested
efficacy comparable to olanzapine and a favorable side effect profile, particularly concerning
weight gain and extrapyramidal symptoms.

However, subsequent larger and more definitive Phase Il trials failed to demonstrate a
statistically significant improvement in schizophrenia symptoms compared to placebo. While an
exploratory analysis hinted at potential efficacy in an early-illness subpopulation, the overall
results led to the discontinuation of its development.

The story of LY404039 underscores the challenges of translating preclinical findings and early
clinical signals into successful late-stage clinical outcomes, particularly for complex
neuropsychiatric disorders like schizophrenia. Nevertheless, the research into LY404039 has
provided valuable insights into the role of the glutamatergic system in psychosis and continues
to inform the development of novel therapeutic strategies targeting this pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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